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Compound of Interest

Compound Name: 5-Ethoxy-4-methyloxazole

Cat. No.: B119874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key

heterocyclic intermediate in the synthesis of pharmaceuticals, most notably Vitamin B6. This

document details its chemical and physical properties, historical context of its synthesis,

detailed experimental protocols for its preparation, and its primary applications.

Chemical and Physical Properties
5-Ethoxy-4-methyloxazole is a flammable liquid with a characteristic odor.[1] Its key chemical

and physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C6H9NO2 [1][2]

Molar Mass 127.14 g/mol [1][2]

Density 1.04 g/cm³ [2]

Boiling Point 164.5°C at 760 mmHg [2]

78-80 °C at 50 Torr [3]

Flash Point 53.3°C [2]

Refractive Index 1.449 [4]

Physical Form Clear light yellow to yellow oil [3]

Solubility
Slightly soluble in Chloroform,

Ethyl Acetate, Methanol
[3]

Storage
Store in freezer, under -20°C,

sealed in dry conditions
[3]

Table 2: Computed Properties

Property Value Source

IUPAC Name 5-ethoxy-4-methyl-1,3-oxazole [1]

InChI
InChI=1S/C6H9NO2/c1-3-8-6-

5(2)7-4-9-6/h4H,3H2,1-2H3
[1]

InChIKey
FWPDSAJKWKRRJD-

UHFFFAOYSA-N
[1]

Canonical SMILES CCOC1=C(N=CO1)C [1]

CAS Number 5006-20-2 [1]

pKa (Predicted) 1.85 ± 0.14 [3]

Discovery and History of Synthesis
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While the specific first synthesis of 5-Ethoxy-4-methyloxazole is not well-documented in

readily available literature, its history is intrinsically linked to the broader development of

oxazole synthesis methodologies. Oxazoles, as a class of compounds, gained prominence as

versatile intermediates in organic synthesis.

One of the foundational methods for oxazole synthesis is the Huisgen 1,3-dipolar cycloaddition,

discovered in 1961, which involves the reaction of a dipolarophile with a 1,3-dipolar compound

to form a five-membered heterocycle. This reaction, while general for many heterocyclic

systems, laid the groundwork for various approaches to oxazole ring formation.

The synthesis of 5-alkoxyoxazoles, such as 5-Ethoxy-4-methyloxazole, has been a subject of

interest due to their utility as heterodienes in Diels-Alder reactions for the construction of

pyridine and furan frameworks. These electron-rich oxazoles are known to be sensitive to

acidic and thermal conditions, making their synthesis and isolation challenging.

Key synthetic strategies that have been applied to the preparation of 5-Ethoxy-4-
methyloxazole and related compounds include:

Cyclization from α-amino esters: A common route involves the esterification, formylation, and

subsequent cyclization of α-alanine to yield the target molecule.[2]

Decarboxylation of oxazole carboxylates: Another prevalent method starts with a substituted

oxazole carboxylic acid ester, such as 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester,

which is then hydrolyzed and decarboxylated.

These methods have been refined over time for industrial-scale production, particularly for the

synthesis of Vitamin B6, where 5-Ethoxy-4-methyloxazole is a crucial precursor.

Experimental Protocols
Detailed methodologies for the synthesis of 5-Ethoxy-4-methyloxazole are often found in

patent literature, reflecting its commercial importance. Below are detailed protocols for key

synthetic routes.

This protocol describes the hydrolysis and decarboxylation of an oxazole carboxylate

precursor.
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Experimental Workflow Diagram

Workflow for the Synthesis of 5-Ethoxy-4-methyloxazole

Hydrolysis Acidification & Decarboxylation Work-up & Purification

Start:
4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester,

Toluene, Water, NaOH

Stir and heat
(20-80 °C, 1-6 h)

Reaction Liquid Separation Adjust aqueous phase pH to 1.0-2.5
with HCl

Add organic solvent
(e.g., Dichloromethane)

React at 30-50 °C until CO2 evolution ceases
Adjust pH to ≥ 9.0 Liquid Separation Reduced Pressure Distillation

of organic phase
Product:

5-Ethoxy-4-methyloxazole

Click to download full resolution via product page

Caption: Synthesis of 5-Ethoxy-4-methyloxazole via Hydrolysis and Decarboxylation.

Detailed Methodology:

Hydrolysis:

In a reaction kettle, charge 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester,

toluene, drinking water, and sodium hydroxide according to a molar ratio of ester to NaOH

of 1:(1.2-3.0). The amount of toluene and water should be 3 to 10 times the weight of the

starting ester.

Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.

After the reaction is complete, perform a liquid separation.

Acidification and Decarboxylation:

Take the aqueous phase from the previous step and adjust the pH to a range of 1.0-2.5

using hydrochloric acid.

Add an organic solvent, such as dichloromethane or trichloromethane, to the acidified

aqueous solution.

Control the temperature at 30-50 °C and allow the reaction to proceed until there is no

more evolution of carbon dioxide.
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Work-up and Purification:

Once the decarboxylation is complete, adjust the pH of the reaction mixture to be greater

than or equal to 9.0.

Perform a liquid separation to isolate the organic phase.

Subject the organic phase to reduced pressure distillation to obtain the final product, 5-
Ethoxy-4-methyloxazole.

This process is reported to have a high yield (over 90%) and high product purity (over 99.5%).

This method involves a cyclization reaction to form the oxazole ring.

Experimental Workflow Diagram

Workflow for the Synthesis of a Precursor to 5-Ethoxy-4-methyloxazole

Start:
N-ethoxalyl-α-aminopropionic acid ethyl ester,

Phosphorus oxychloride,
Triethylamine

Add catalytic DMAP
Ring-closure reaction at 60-90 °C

Cool to room temperature
Dropwise addition to deionized water (0-10 °C)

Stir and layer at 30-40 °C
Extract aqueous layer with triethylamine

Combine organic layers
Reclaim triethylamine under reduced pressure

Product:
4-methyl-5-ethoxy oxazole acid ethyl ester

Click to download full resolution via product page

Caption: Synthesis of a precursor via cyclization.

Detailed Methodology:

Ring-Closure Reaction:

To a reaction vessel containing N-ethoxalyl-α-aminopropionic acid ethyl ester, add a

cyclization system of phosphorus oxychloride and triethylamine.

Add a catalytic amount of 4-dimethylamino-pyridine (DMAP).

Heat the mixture to 60-90 °C to carry out the ring-closure reaction.

Quenching:
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Cool the reaction mixture to room temperature.

Dropwise, add the cooled reaction mixture to deionized water that is maintained at a

temperature of 0-10 °C for a quenching reaction.

Separation and Isolation:

Stir the quenched mixture at 30-40 °C to allow for layering.

Separate the layers and extract the aqueous layer with triethylamine.

Combine the organic layers and reclaim the triethylamine under reduced pressure to

obtain 4-methyl-5-ethoxy oxazole acid ethyl ester, a precursor that can then be converted

to 5-Ethoxy-4-methyloxazole via decarboxylation as described in the previous protocol.

Applications in Drug Development
The primary and most well-established application of 5-Ethoxy-4-methyloxazole is as a key

intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine). The oxazole ring serves as a

precursor to the pyridine ring of pyridoxine through a Diels-Alder reaction followed by

subsequent transformations.

It is also used in the synthesis of Mappicine ketone, an antiviral compound.

Given its role as a versatile building block, 5-Ethoxy-4-methyloxazole is of significant interest

to medicinal chemists and drug development professionals for the synthesis of novel

heterocyclic compounds with potential biological activity.

Safety and Handling
5-Ethoxy-4-methyloxazole is a flammable liquid and vapor. It is harmful if swallowed and

causes skin and serious eye irritation. Appropriate personal protective equipment, including

gloves, eye protection, and suitable protective clothing, should be worn when handling this

compound. In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.[2]

This guide provides a foundational understanding of 5-Ethoxy-4-methyloxazole for research

and development purposes. For more detailed information, consulting the primary literature and
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patents is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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